molecular formula C23H30N4O2 B2765485 N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115876-67-9

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2765485
CAS No.: 1115876-67-9
M. Wt: 394.519
InChI Key: YMYVLPLVGAEGAN-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic small molecule designed for research and screening applications. This compound features a benzamide core linked to a piperidine-substituted pyrazine moiety via an ether bond, and a 4-methylcyclohexyl group. The pyrazine ring system is a privileged scaffold in medicinal chemistry, known for its ability to participate in key hydrogen bonding and pi-stacking interactions with biological targets, making it a common feature in compounds with diverse bioactivities . Potential Research Applications & Value: The structure of this benzamide derivative suggests potential as an intermediate or target molecule in drug discovery efforts. Researchers can utilize this compound in high-throughput screening assays to identify novel bioactive molecules. Its specific structure, incorporating a pyrazine-oxygen-aryl ether linkage, is analogous to structures investigated for various biological activities, positioning it as a candidate for probing new chemical space in oncology and infectious disease research . Handling & Usage: This product is provided as a solid and is intended for laboratory research use by qualified professionals. Researchers should handle the compound with appropriate personal protective equipment and in accordance with all applicable local and national safety regulations. This material is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Note: The specific biological activity, mechanism of action, and primary research applications for this exact compound are not yet fully characterized in the published literature. The information presented is based on an analysis of its molecular structure and the known properties of its key chemical motifs.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-5-9-19(10-6-17)26-22(28)18-7-11-20(12-8-18)29-23-21(24-13-14-25-23)27-15-3-2-4-16-27/h7-8,11-14,17,19H,2-6,9-10,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYVLPLVGAEGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrazine ring.

    Attachment of the benzamide core: This can be done through amide bond formation, typically using coupling reagents such as EDCI or DCC.

    Incorporation of the methylcyclohexyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to introduce the cyclohexyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and pyrazine moieties can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. In vitro studies have demonstrated that certain benzamide derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structural features have shown potency against colorectal carcinoma cells, indicating that this compound may possess similar anticancer properties.

Neurological Applications

Given the presence of piperidine in its structure, this compound may also be investigated for neuropharmacological effects. Piperidine derivatives are known to influence neurotransmitter systems, which could lead to potential applications in treating neurological disorders such as Alzheimer's disease or schizophrenia.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in the piperidine and pyrazine substituents can significantly affect biological activity. For instance, modifications to the aromatic ring or the introduction of electron-withdrawing groups may enhance the compound's binding affinity to target enzymes or receptors.

Case Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated that certain benzamide derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 1.27 µM to 2.65 µM, showcasing their potential as effective antimicrobial agents.

Case Study 2: Anticancer Activity

In a comparative study of various benzamides, compounds structurally related to this compound were tested against human colorectal carcinoma cell lines (HCT116). Results indicated that some derivatives had IC50 values lower than standard anticancer drugs like 5-Fluorouracil, suggesting promising anticancer activity.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical and Pharmacological Variations

The following table compares the target compound with analogs differing in the amide substituent or core structure:

Compound Name Molecular Formula Substituent (Amide Position) Molecular Weight (g/mol) Key Structural Differences
N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide C₂₅H₃₂N₄O₂* 4-Methylcyclohexyl ~444.5 (estimated) Lipophilic cyclohexyl group
4-[[3-(piperidin-1-yl)pyrazin-2-yl]oxy]-N-[4-(trifluoromethyl)benzyl]benzamide C₂₄H₂₃F₃N₄O₂ 4-(Trifluoromethyl)benzyl 456.468 Electron-withdrawing CF₃ group; aromatic benzyl
N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide C₂₃H₂₄ClN₅O₃ 3-Chloro-4-methoxyphenyl 469.93 Halogenated aryl; polar methoxy group
(R)-4-((2-((6-(3-(2-Ethoxyphenoxy)piperidin-1-yl)pyrazin-2-yl)amino)... C₃₃H₄₁N₇O₅ Ethoxyphenoxy-piperidine-pyrazine 639.73 Extended heterocyclic chain; carboxylic acid

*Estimated based on structural similarity to and .

Key Observations:

Electron Effects : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing properties, which may alter binding affinity to polar targets compared to the electron-neutral methylcyclohexyl group.

Metabolic Stability: Halogenated () and ethoxyphenoxy () substituents may reduce oxidative metabolism, whereas the methylcyclohexyl group could increase susceptibility to cytochrome P450 enzymes .

Core Structure Modifications

Compounds with pyrazine-piperidine cores but divergent functional groups exhibit distinct pharmacological profiles:

  • Pyrazolo[4,3-c]pyridine Derivatives (): The pyrazolo-pyridine core in introduces additional nitrogen atoms and a fused ring system, likely enhancing target selectivity but reducing solubility compared to the simpler pyrazine scaffold .

Research Findings and Implications

While direct pharmacological data for the target compound is unavailable, inferences from analogs suggest:

  • DGAT Inhibition Potential: Structural similarities to ’s DGAT inhibitors (e.g., cyclohexanecarboxylic acid derivatives) imply possible activity in lipid metabolism regulation .
  • Synthetic Accessibility : The absence of halogens or trifluoromethyl groups (cf. and ) may simplify synthesis compared to more complex analogs .

Biological Activity

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest due to its potential biological activities, particularly as an adenosine receptor antagonist. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a pyrazine moiety, which are known for their biological significance. The molecular formula is C_{18}H_{25}N_{3}O, with a molecular weight of approximately 303.41 g/mol. Its unique structure contributes to its interaction with various biological targets.

Adenosine Receptor Antagonism

One of the primary biological activities attributed to this compound is its role as an adenosine receptor antagonist . Research indicates that compounds with similar structures exhibit significant binding affinity to adenosine receptors, particularly A2A and A3 subtypes, which are implicated in various physiological processes and pathological conditions such as cancer and neurodegenerative diseases .

Anti-inflammatory Effects

Studies have demonstrated that this compound may possess anti-inflammatory properties . For instance, related pyrazine derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic effects in inflammatory conditions . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been suggested as a mechanism through which these compounds exert their anti-inflammatory effects.

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer activity . Compounds with structural similarities have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

In Vitro Studies

In vitro studies involving derivatives of this compound have shown promising results in terms of cytotoxic activity against several cancer cell lines. For example, a study reported IC50 values indicating effective inhibition of cell growth in breast cancer cells .

Structure-Activity Relationship (SAR)

Analyzing the structure-activity relationship (SAR) of related compounds has provided insights into the essential structural features necessary for biological activity. Modifications on the piperidine and pyrazine rings have been correlated with enhanced receptor binding affinity and improved pharmacological profiles .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Adenosine Receptor AntagonismInhibition of A2A and A3 receptors
Anti-inflammatoryInhibition of NO production; iNOS and COX-2 inhibition
AnticancerCytotoxic effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction optimization strategies for N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Pyrazine Core Functionalization : Introduction of the piperidinyl group at the 3-position of pyrazine via nucleophilic aromatic substitution (e.g., using piperidine in DMF at 80–100°C) .

Coupling Reactions : The functionalized pyrazine-2-yloxy intermediate is coupled with 4-(methylcyclohexyl)benzamide using coupling agents like HBTU or BOP in THF, with Et3N as a base .

Purification : Silica gel column chromatography (e.g., eluting with 5–10% MeOH in DCM) or recrystallization improves purity (>95% by HPLC) .

  • Optimization : Solvent choice (THF vs. DMSO), temperature control (0–25°C for coupling), and catalyst selection (e.g., HBTU vs. EDCI) significantly impact yields (50–85%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Characterization :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., pyrazine C-H coupling constants at δ 8.2–8.5 ppm) and substituent orientation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 438.2) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect byproducts .

Q. How is the compound screened for initial biological activity in academic research?

  • Assays :

  • Kinase Inhibition : ATP-competitive assays (e.g., against EGFR or CDK2) with IC50 values measured via fluorescence polarization .
  • Antimicrobial Screening : MIC determinations against S. aureus or E. coli using broth microdilution .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to establish EC50 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

  • Key Modifications :

  • 4-Methylcyclohexyl Group : Replacing with bulkier substituents (e.g., adamantyl) may enhance lipophilicity and blood-brain barrier penetration .
  • Pyrazine Substituents : Adding electron-withdrawing groups (e.g., Cl) at the 5-position improves kinase binding affinity .
    • Data-Driven Design : Molecular docking (e.g., AutoDock Vina) identifies critical hydrogen bonds with kinase active sites (e.g., hinge region interactions) .

Q. How can researchers resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?

  • Troubleshooting :

  • Compound Stability : Assess degradation in assay buffers (pH 7.4, 37°C) via LC-MS to rule out false negatives .
  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase assays, as high ATP masks competitive inhibition .
  • Cell Line Variability : Validate target expression (e.g., EGFR levels via Western blot) before cytotoxicity testing .

Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?

  • Solubility Enhancement :

  • Prodrug Design : Introduce phosphate esters at the benzamide moiety for aqueous solubility .
  • Co-Solvents : Use cyclodextrin complexes in preclinical formulations .
    • Metabolic Stability :
  • Liver Microsome Assays : Identify vulnerable sites (e.g., piperidinyl N-oxidation) and block them with fluorine substituents .
  • CYP450 Inhibition Screening : Mitigate drug-drug interaction risks using recombinant CYP isoforms .

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